molecular formula C16H20N2O5S3 B12571852 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 606133-16-8

4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B12571852
CAS No.: 606133-16-8
M. Wt: 416.5 g/mol
InChI Key: LVJNSJVKVSUAOV-UHFFFAOYSA-N
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Description

This compound (CAS: 1448122-59-5, C₂₀H₂₂N₄O₄S₂, molecular weight: 446.54 g/mol) features a morpholine-4-sulfonyl group attached to a benzene ring and a sulfonamide linkage to a 1-(thiophen-2-yl)ethyl substituent ().

Properties

CAS No.

606133-16-8

Molecular Formula

C16H20N2O5S3

Molecular Weight

416.5 g/mol

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(1-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O5S3/c1-13(16-3-2-12-24-16)17-25(19,20)14-4-6-15(7-5-14)26(21,22)18-8-10-23-11-9-18/h2-7,12-13,17H,8-11H2,1H3

InChI Key

LVJNSJVKVSUAOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the sulfonation of benzene derivatives followed by the introduction of the morpholine and thiophene groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide groups may produce corresponding amines.

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, while the morpholine and thiophene rings can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Heterocyclic Moieties
  • Morpholine vs. Morpholine also enhances aqueous solubility, critical for oral bioavailability .
  • Thiophene vs. Thiazole/Thiadiazole : The thiophene group in the target compound is a common pharmacophore in antiproliferative agents (e.g., ’s IC₅₀ = 9.39–10.25 μM). Replacing thiophene with thiazole (as in ) increases polarity but may reduce membrane permeability .
Substituent Effects
  • Trifluoromethyl (CF₃) Groups : Compounds with CF₃ () exhibit higher lipophilicity (logP ↑), improving blood-brain barrier penetration but risking increased toxicity. The target compound lacks CF₃, suggesting a safer profile .
  • Sulfonamide Linkage : The sulfonamide group in the target compound and analogs () enables hydrogen bonding with biological targets (e.g., kinases or enzymes), a feature critical for anticancer activity .
Metabolic Pathways
  • CYP3A4 Metabolism : Thiophene-containing opioids like beta-hydroxythiofentanyl () are metabolized by CYP3A4, generating inactive metabolites. If the target compound follows a similar pathway, drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) are likely .

Pharmacological Potential

While direct data on the target compound are lacking, its structural analogs suggest:

  • Anticancer Activity: Thiophene-sulfonamide derivatives () show potent inhibition of breast cancer cells. The morpholine group may further enhance solubility for intravenous administration .
  • Antimicrobial Applications : Sulfonamides are historically linked to antibacterial activity (e.g., ’s oxadiazole derivatives). The thiophene group could broaden activity to fungal or protozoal targets .

Biological Activity

4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activities. Its structure consists of a morpholine moiety, a thiophene group, and a sulfonamide functional group, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical formula:

  • Molecular Formula : C16H20N2O5S3
  • CAS Number : Not specified

Structural Features

FeatureDescription
Morpholine GroupContributes to solubility and biological activity
Thiophene RingEnhances interaction with biological targets
Sulfonamide FunctionalityImparts antibacterial properties

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. 4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has shown potential against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus species.
  • Mechanism of Action : The compound inhibits bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 15.625 to 62.5 μM against Staphylococcus aureus.
    • The bactericidal effect was confirmed through time-kill assays, indicating rapid bacterial cell death upon exposure to the compound.
  • Biofilm Inhibition :
    • The compound showed promising results in inhibiting biofilm formation in Staphylococcus aureus, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL.
    • This suggests its potential use in treating infections associated with biofilm-forming bacteria.
  • Mechanistic Insights :
    • Docking studies revealed that the compound interacts with bacterial enzymes involved in cell wall synthesis, thereby disrupting essential cellular functions.

Comparative Activity Table

Compound NameMIC (μM)Target BacteriaMechanism of Action
4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide15.625 - 62.5Staphylococcus aureusInhibition of folate synthesis
Other SulfonamidesVariesVarious Gram-positiveSimilar inhibition mechanisms

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Antibiotic Development : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic formulations.
  • Biofilm Treatment : Its ability to disrupt biofilm formation could be crucial in treating chronic infections related to medical devices.

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